1-Cyclopentylpropan-1-one

説明

Contextual Significance of Ketones in Synthetic Organic Chemistry

Ketones are organic compounds distinguished by a carbonyl group (C=O) bonded to two carbon atoms. ebsco.com This structure imparts distinct properties and reactivity. fiveable.me The polarity of the carbonyl group is a key factor in their chemical behavior, facilitating reactions like reduction and nucleophilic addition. ebsco.com

In synthetic organic chemistry, ketones are highly valued as intermediates for creating complex molecules, including pharmaceuticals, agricultural chemicals, and natural products. numberanalytics.com Their versatility allows them to participate in a wide array of reactions. numberanalytics.com For instance, ketones are used in the synthesis of steroids like cholesterol and testosterone. numberanalytics.com Industrially, ketones are employed as solvents, particularly in the production of explosives, lacquers, paints, and textiles. britannica.com They also find use in tanning, as preservatives, and in hydraulic fluids. britannica.com

The development of efficient methods for ketone synthesis from basic chemicals has long been a focus of research. nih.gov The reactivity of ketones, while less than that of aldehydes, is significant, largely due to the nature of the carbonyl group. britannica.com The partial positive charge on the carbonyl carbon makes it a target for nucleophiles, which are drawn to positively charged centers. britannica.com

Structural Classification and Nomenclature of 1-Cyclopentylpropan-1-one

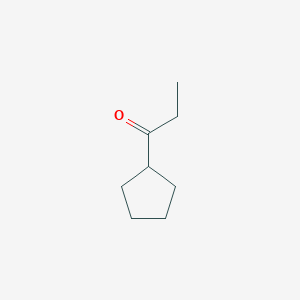

This compound is classified as a ketone. Its structure features a carbonyl group where the carbon atom is bonded to a cyclopentyl group and an ethyl group.

The systematic IUPAC name for this compound is this compound. nih.gov It is also known by other synonyms such as Cyclopentyl ethyl ketone. nih.gov

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 6635-67-2 nih.gov |

| Molecular Formula | C₈H₁₄O nih.gov |

| Molecular Weight | 126.20 g/mol nih.gov |

| InChI Key | COHMZOFFBRKADW-UHFFFAOYSA-N nih.gov |

| SMILES | CCC(=O)C1CCCC1 nih.gov |

A common synthetic route to this compound is the Friedel-Crafts acylation of cyclopentane (B165970) with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. chemicalforums.comscienceforums.net

Research Landscape and Emerging Areas for this compound Derivatives

Research involving this compound and its derivatives is an active area of investigation. For example, the synthesis of 1-(cyclopent-1-en-1-yl)propan-1-one, a related unsaturated ketone, has been explored. nih.gov

Derivatives of this compound are being investigated for their potential applications in various fields. For instance, triazole and piperazine (B1678402) derivatives have been synthesized and are being studied for their scientific research applications, including in drug discovery. smolecule.com These derivatives are often created to explore their biological activities and potential as therapeutic agents.

Structure

3D Structure

特性

IUPAC Name |

1-cyclopentylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-8(9)7-5-3-4-6-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHMZOFFBRKADW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287717 | |

| Record name | 1-cyclopentylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6635-67-2 | |

| Record name | 1-Cyclopentyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6635-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 52299 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006635672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC52299 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-cyclopentylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Cyclopentylpropan 1 One

Established Pathways for 1-Cyclopentylpropan-1-one Synthesis

Traditional methods for the synthesis of this compound rely on fundamental organic reactions, including Friedel-Crafts acylation, oxidative transformations, and the oxidation of alcohol precursors. These methods have been widely used and form the basis for understanding the reactivity of the chemical entities involved.

Friedel-Crafts Acylation Strategies Utilizing Related Precursors

The Friedel-Crafts acylation is a classic and direct method for the formation of aryl and alkyl ketones. In the context of this compound, this reaction typically involves the acylation of a cyclopentyl precursor with a propanoylating agent in the presence of a Lewis acid catalyst. A common approach is the reaction of cyclopentene (B43876) with propionyl chloride, facilitated by a Lewis acid such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄).

The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion from the reaction of the acyl halide with the Lewis acid. This acylium ion is then attacked by the nucleophilic π-bond of cyclopentene, leading to the formation of a carbocation intermediate. A subsequent deprotonation step, often followed by hydride shifts and rearrangements, ultimately yields the desired ketone. The reaction is typically carried out in a non-polar solvent to prevent side reactions with the Lewis acid. Due to the electron-withdrawing nature of the carbonyl group in the product, the resulting ketone is less reactive than the starting material, which helps to prevent multiple acylations.

| Precursor | Acylating Agent | Lewis Acid Catalyst | Product |

| Cyclopentene | Propionyl chloride | AlCl₃ or TiCl₄ | This compound |

| Cyclopentane (B165970) | Propionyl chloride | AlCl₃ | This compound |

This table presents a summary of typical reactants used in the Friedel-Crafts acylation to produce this compound.

Oxidative Approaches to Carbonyl Formation in this compound

While direct oxidation of an alkyl cyclopentane, such as propylcyclopentane, to this compound is a challenging transformation due to the relative inertness of C-H bonds, analogous oxidative methods for cycloalkanes have been developed. These approaches often rely on catalytic systems to achieve selective oxidation.

One such method is the aerobic oxidation of large-ring cycloalkanes to their corresponding ketones using a cobalt-based catalyst in combination with N-hydroxysaccharin. While not specifically demonstrated for this compound, this methodology highlights the potential for catalytic C-H activation for ketone synthesis. The mechanism of such reactions typically involves the formation of radical intermediates, with the metal catalyst facilitating the decomposition of hydroperoxides and promoting the selective formation of the ketone over the corresponding alcohol. The selectivity for the ketone can be influenced by the reaction conditions, including temperature, oxygen pressure, and the nature of the catalyst.

Recent advances in C-H functionalization, driven by transition-metal catalysis, are opening new avenues for the direct conversion of hydrocarbons to ketones. acs.org These methods often employ directing groups to achieve regioselectivity, a strategy that could potentially be adapted for the synthesis of specific ketones like this compound.

Transformations from Alcohol Precursors to this compound

A common and reliable method for the synthesis of ketones is the oxidation of the corresponding secondary alcohol. In the case of this compound, the precursor would be 1-cyclopentylpropan-1-ol. Several mild and selective oxidation methods are available that are well-suited for this transformation, avoiding over-oxidation and being tolerant of a wide range of functional groups.

Swern Oxidation: The Swern oxidation is a widely used method that employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine. rsc.orguco.esroutledge.com This reaction proceeds under mild, low-temperature conditions (-78 °C), making it suitable for sensitive substrates. researchgate.net The mechanism involves the formation of an alkoxysulfonium ylide, which then undergoes an intramolecular proton transfer and fragmentation to yield the ketone, dimethyl sulfide, and triethylammonium (B8662869) chloride. uco.es

Dess-Martin Oxidation: The Dess-Martin periodinane (DMP) oxidation is another popular method that utilizes a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, as the oxidizing agent. nih.govnih.govresearchgate.net This reaction is known for its mild conditions (typically room temperature), neutral pH, and high yields. nih.govmdpi.com The reaction is generally performed in chlorinated solvents like dichloromethane. nih.gov

| Oxidation Method | Oxidizing Agent/Reagents | Typical Conditions |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Low temperature (-78 °C), CH₂Cl₂ |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ |

This interactive table summarizes the key reagents and conditions for the oxidation of 1-cyclopentylpropan-1-ol to this compound.

Innovative Synthetic Techniques Applied to this compound and Analogues

In recent years, there has been a significant push towards developing more sustainable, efficient, and scalable synthetic methodologies. Continuous flow chemistry and novel catalytic systems are at the forefront of these innovations, offering significant advantages over traditional batch processes for ketone synthesis.

Continuous Flow Chemistry and Microreactor Applications in Ketone Synthesis

Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scalability. acs.org Microreactors, with their high surface-area-to-volume ratios, are particularly well-suited for flow chemistry, enabling precise control over reaction parameters.

While the synthesis of this compound in a continuous flow system has not been specifically reported, analogous syntheses of other ketones have been successfully demonstrated. For instance, the synthesis of ketones from Weinreb amides and organometallic reagents has been efficiently performed in a continuous flow setup. acs.org Similarly, the use of microreactors for Grignard reactions, a key step in many ketone syntheses, has been shown to improve safety and product purity. nih.gov These examples showcase the potential of applying continuous flow and microreactor technologies to the synthesis of this compound, potentially leading to a more efficient and safer production process.

Catalytic Methodologies for Enhanced Efficiency in this compound Production

The development of new catalytic systems is crucial for improving the efficiency and sustainability of chemical synthesis. In the context of this compound production, catalytic approaches can offer significant advantages over stoichiometric methods, particularly in Friedel-Crafts acylation.

Zeolite-Catalyzed Friedel-Crafts Acylation: Traditional Friedel-Crafts acylation reactions often require stoichiometric amounts of Lewis acids like AlCl₃, which generate significant amounts of corrosive and environmentally harmful waste. Zeolites, which are microporous aluminosilicate (B74896) minerals, have emerged as promising solid acid catalysts for Friedel-Crafts reactions. researchgate.net Their well-defined pore structures can lead to shape-selectivity, and they are easily separable from the reaction mixture and can be regenerated and reused, making them a greener alternative to homogeneous catalysts. researchgate.net The use of zeolite catalysts in the acylation of arenes has been shown to be effective, and this technology could be extended to the synthesis of this compound from cyclopentene or cyclopentane.

Other Green Catalytic Methods: Research into greener catalytic methodologies for Friedel-Crafts acylation is an active area. This includes the use of deep eutectic solvents, which can act as both the solvent and the catalyst, and other solid acid catalysts that are more environmentally benign and reusable than traditional Lewis acids. rsc.org These innovative catalytic systems have the potential to make the production of ketones like this compound more sustainable and economically viable.

| Catalyst Type | Example | Advantages |

| Zeolites | H-Beta, H-ZSM-5 | Reusable, shape-selective, environmentally friendly |

| Deep Eutectic Solvents | [CholineCl][ZnCl₂]₃ | Dual function as solvent and catalyst, recyclable |

| Solid Acid Catalysts | Sulfated zirconia, Nafion | Heterogeneous, reusable, reduced waste |

This table highlights some of the innovative catalytic methodologies that can be applied to the synthesis of this compound.

Reaction Mechanisms and Mechanistic Studies of 1 Cyclopentylpropan 1 One

Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophilic addition is a characteristic reaction of ketones. The trigonal planar geometry of the sp²-hybridized carbonyl carbon allows for nucleophilic attack from two faces, which can have significant stereochemical implications.

The addition of hydrogen cyanide (HCN) to a ketone results in the formation of a cyanohydrin. This reaction is a classic example of nucleophilic addition to a carbonyl group. For 1-cyclopentylpropan-1-one, the reaction proceeds via a two-step mechanism, typically under basic catalysis to increase the concentration of the cyanide ion (CN⁻), which is a more potent nucleophile than HCN itself. libretexts.orglibretexts.orglibretexts.org

The mechanism is as follows:

Nucleophilic Attack: The cyanide ion attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral alkoxide intermediate and the creation of a new carbon-carbon bond. libretexts.orglibretexts.org

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source, which is typically HCN or water, to yield the final cyanohydrin product, 2-cyano-1-cyclopentylpropan-1-ol. This step also regenerates the cyanide catalyst. libretexts.orglibretexts.org

Table 1: Mechanistic Steps in Cyanohydrin Formation of this compound

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Nucleophilic attack by the cyanide ion on the carbonyl carbon. | This compound, CN⁻ | Tetrahedral alkoxide intermediate |

| 2 | Protonation of the alkoxide intermediate. | Tetrahedral alkoxide intermediate, HCN | 2-Cyano-1-cyclopentylpropan-1-ol |

The carbonyl carbon of this compound is prochiral. This means that nucleophilic attack can occur from either the Re or Si face of the planar carbonyl group, leading to the formation of a new stereocenter. quora.com In the absence of any chiral influence, the attack from either face is equally probable, resulting in a racemic mixture of the two enantiomers of the product. quora.com

For instance, the reduction of this compound with a hydride reagent will produce a racemic mixture of (R)-1-cyclopentylpropan-1-ol and (S)-1-cyclopentylpropan-1-ol. The stereochemical outcome is determined by the trajectory of the incoming nucleophile. Theoretical models such as the Felkin-Anh and Cieplak models can be used to predict the preferred direction of attack in cases where a nearby chiral center influences the reaction, although in this specific molecule, no such center exists in the starting material. academie-sciences.fr

Table 2: Stereochemical Products of Nucleophilic Addition to this compound

| Nucleophile | Product | Stereochemistry |

|---|---|---|

| CN⁻ | 2-Cyano-1-cyclopentylpropan-1-ol | Racemic mixture of (R) and (S) enantiomers |

| H⁻ (from NaBH₄ or LiAlH₄) | 1-Cyclopentylpropan-1-ol | Racemic mixture of (R) and (S) enantiomers |

| CH₃MgBr | 1-Cyclopentyl-1-methylpropan-1-ol | Racemic mixture of (R) and (S) enantiomers |

Reduction Chemistry of the Ketone Functionality

The ketone group of this compound can be readily reduced to a secondary alcohol, 1-cyclopentylpropan-1-ol. This transformation can be achieved through various methods, most commonly catalytic hydrogenation or the use of hydride reducing agents.

Catalytic Hydrogenation: This method involves the reaction of the ketone with hydrogen gas (H₂) in the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). The reaction occurs on the surface of the metal catalyst, where both the ketone and hydrogen are adsorbed. The hydrogen atoms are then added across the carbonyl double bond.

Hydride Reductions: Complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for the reduction of ketones. libretexts.org These reagents act as a source of hydride ions (H⁻). The reaction mechanism involves the nucleophilic addition of the hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.orgmasterorganicchemistry.comyoutube.com

Sodium Borohydride (NaBH₄): A milder reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. The solvent serves as the proton source for the alkoxide intermediate. masterorganicchemistry.comyoutube.com

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that reacts violently with protic solvents. Therefore, the reaction is carried out in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a separate aqueous workup step to protonate the alkoxide. libretexts.orgpearson.com

For a simple ketone like this compound, regioselectivity is not a concern as there is only one reducible functional group. However, the stereoselectivity of the reduction is an important aspect. As mentioned earlier, the reduction of the prochiral carbonyl group leads to the formation of a new stereocenter.

Unless a chiral reducing agent or a chiral catalyst is employed, the reduction of this compound will result in a racemic mixture of the two possible enantiomers of 1-cyclopentylpropan-1-ol. chemistrysteps.com The hydride ion can attack from either face of the carbonyl plane with equal probability, leading to a 50:50 mixture of the (R) and (S) alcohols.

Table 3: Comparison of Reducing Agents for this compound

| Reducing Agent | Solvent | Workup | Product | Stereoselectivity |

|---|---|---|---|---|

| H₂/Pd, Pt, or Ni | Ethanol, Methanol | N/A | 1-Cyclopentylpropan-1-ol | Racemic |

| NaBH₄ | Methanol, Ethanol | Included in reaction | 1-Cyclopentylpropan-1-ol | Racemic |

| LiAlH₄ | Diethyl ether, THF | Aqueous acid (e.g., H₃O⁺) | 1-Cyclopentylpropan-1-ol | Racemic |

Enolization and Alpha-Substitution Reactions

The hydrogen atoms on the carbon atom adjacent to the carbonyl group (the α-carbon) of this compound are weakly acidic. In the presence of a base, a proton can be removed from the α-carbon to form a resonance-stabilized enolate ion. masterorganicchemistry.com This enolate is a key intermediate in a variety of reactions that involve substitution at the α-position.

This compound has two α-carbons: the methylene (B1212753) group of the cyclopentyl ring and the methylene group of the propyl chain. Deprotonation can occur at either of these positions, leading to two different enolates. The relative amounts of these enolates can be controlled by the reaction conditions (e.g., the choice of base, temperature, and solvent), leading to either the kinetic or thermodynamic enolate.

Once formed, the enolate ion acts as a nucleophile and can react with various electrophiles, leading to α-substitution. For example, reaction with an alkyl halide would result in α-alkylation, and reaction with a halogen (e.g., Br₂) would lead to α-halogenation. masterorganicchemistry.com

Table 4: Potential Alpha-Substitution Reactions of this compound

| Reagents | Reaction Type | Potential Product(s) |

|---|---|---|

| 1. LDA, -78°C; 2. CH₃I | α-Alkylation (Kinetic) | 1-Cyclopentyl-2-methylpropan-1-one |

| 1. NaOEt, EtOH; 2. CH₃I | α-Alkylation (Thermodynamic) | 2-(1-Propanoyl)methylcyclopentane |

| Br₂, CH₃COOH | α-Halogenation | 1-Cyclopentyl-2-bromopropan-1-one |

Lack of Documented Cycloaddition and Rearrangement Reactions for this compound

Despite a thorough review of available scientific literature, specific studies detailing the cycloaddition and rearrangement reactions of this compound are not found. The current body of chemical research does not appear to contain dedicated mechanistic studies or detailed findings on these particular transformations for this compound.

While the fields of organic chemistry extensively cover cycloaddition and rearrangement reactions for a wide array of ketones, information specifically pertaining to this compound is conspicuously absent from prominent chemical databases and scholarly articles. General principles of ketone reactivity would suggest potential pathways, but without experimental data, any discussion would be purely speculative and fall outside the required scope of this article.

For context, photochemical reactions of other cyclic ketones, such as cyclopentanone (B42830) and cyclohexanone, have been studied. These investigations reveal pathways like Norrish Type I cleavage leading to the formation of biradicals. Subsequent reactions of these intermediates can include intramolecular hydrogen abstraction to form unsaturated aldehydes or decarbonylation to yield smaller hydrocarbon rings. Additionally, acid- or base-catalyzed rearrangements are well-known for various ketone structures, often involving enol or enolate intermediates, leading to skeletal reorganization.

However, it must be reiterated that no such specific reactions, mechanistic data, or detailed research findings have been published for this compound itself. Therefore, a data table of reaction conditions, products, and yields for cycloaddition or rearrangement reactions involving this specific compound cannot be constructed.

Further research would be necessary to determine if this compound undergoes such transformations and to characterize the resulting products and reaction mechanisms. Until such studies are conducted and published, this section remains an area for future investigation.

Computational Chemistry and Theoretical Investigations of 1 Cyclopentylpropan 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and molecular properties of 1-Cyclopentylpropan-1-one. These calculations can provide information about the distribution of electron density, molecular orbital energies, and various physicochemical properties.

Basic computed properties for this compound are available from public databases. nih.gov These properties, derived from computational models, offer a foundational understanding of the molecule.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H14O | PubChem nih.gov |

| Molecular Weight | 126.20 g/mol | PubChem nih.gov |

| XLogP3-AA (Lipophilicity) | 2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 126.104465066 Da | PubChem nih.gov |

The electronic structure of this compound is characterized by the presence of a carbonyl group (C=O), which significantly influences its reactivity. The oxygen atom of the carbonyl group is a site of high electron density, making it a potential hydrogen bond acceptor. The carbon atom of the carbonyl group is electrophilic. Theoretical studies on similar ketones, like cyclopentanone (B42830), have shown that the highest occupied molecular orbital (HOMO) is typically associated with the lone pair electrons on the oxygen atom, while the lowest unoccupied molecular orbital (LUMO) is centered on the π* orbital of the carbonyl group. acs.org This distribution of frontier molecular orbitals is crucial in predicting the molecule's reactivity towards nucleophiles and electrophiles.

Conformational Analysis and Energetic Profiles

The conformational flexibility of this compound arises from the rotation around the single bond connecting the cyclopentyl ring and the propanoyl group, as well as the puckering of the cyclopentyl ring itself.

The cyclopentyl ring is not planar and exists in various puckered conformations, primarily the envelope and twist forms, which are in rapid equilibrium. docbrown.info The energy barrier between these conformers is low. The attachment of the propanoyl group is expected to have a minor influence on the ring's conformational preference.

Rotation around the C-C single bond between the cyclopentyl ring and the carbonyl group leads to different rotamers. wikipedia.org The relative energies of these rotamers are influenced by steric interactions between the ethyl group and the cyclopentyl ring. Computational methods can be employed to calculate the potential energy surface for this rotation, identifying the most stable conformations and the energy barriers between them. In the absence of specific studies on this compound, it is reasonable to predict that the most stable conformer would minimize steric hindrance between the alkyl substituents.

Elucidation of Reaction Mechanisms and Transition States via Computational Models

Computational models are invaluable for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states. acs.org For ketones like this compound, several reaction pathways can be investigated computationally.

One common reaction for ketones is the Norrish Type II reaction, which involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical. This biradical can then undergo cleavage to form an alkene and an enol, or cyclization to form a cyclobutanol (B46151). Computational studies on other ketones have successfully modeled this reaction, determining the activation energies for the hydrogen abstraction and subsequent steps.

Another important aspect is the study of oxidation reactions. Theoretical investigations into the oxidation of related compounds like cyclopentanone and cyclopentane (B165970) have provided detailed mechanisms, including the formation of various radical intermediates and transition states. acs.orgresearchgate.net For instance, the reaction with hydroxyl radicals has been shown to proceed via both addition and abstraction pathways. acs.org Similar computational approaches could be applied to this compound to understand its atmospheric chemistry and combustion behavior.

Table 2: General Approaches in Computational Reaction Mechanism Studies

| Computational Method | Application |

|---|---|

| Density Functional Theory (DFT) | Optimization of reactant, product, and transition state geometries. |

| Transition State Theory (TST) | Calculation of reaction rate constants from activation energies. |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and understand the properties of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can be calculated using quantum chemical methods. For this compound, distinct signals would be expected for the protons and carbons of the cyclopentyl ring and the propanoyl group. The protons on the carbon adjacent to the carbonyl group (α-protons) would be expected to have a chemical shift in the range of 2.2-2.6 ppm. The protons of the cyclopentyl ring would appear in the aliphatic region. docbrown.info Computational predictions can help in the precise assignment of these signals.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed to generate a theoretical IR spectrum. A prominent feature in the IR spectrum of this compound would be a strong absorption band corresponding to the C=O stretching vibration, typically observed around 1715 cm⁻¹. ucla.edu The C-H stretching vibrations of the alkyl groups would appear around 2850-3000 cm⁻¹.

By correlating these predicted spectroscopic parameters with experimental spectra, a detailed understanding of the molecular structure and bonding of this compound can be achieved. While experimental spectra for this compound are available in databases, detailed computational studies correlating these with theoretical predictions are not yet published. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. While specific experimental data for 1-Cyclopentylpropan-1-one is not widely reported in publicly accessible databases, the expected spectral features can be accurately predicted based on established principles of NMR spectroscopy.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this compound, five distinct proton signals are anticipated. The electron-withdrawing effect of the carbonyl group will cause adjacent protons to appear at a lower field (higher ppm).

Protons on the ethyl group: The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group are expected to appear as a quartet due to coupling with the three methyl protons. The terminal methyl protons (-CH₃) would resonate as a triplet, coupled to the two methylene protons.

Protons on the cyclopentyl group: The single methine proton (-CH-) directly attached to the carbonyl group will be the most downfield of the ring protons. The eight methylene protons on the cyclopentyl ring are diastereotopic, meaning they are chemically non-equivalent, which could lead to complex multiplets. However, in an achiral solvent, they may appear as two or more overlapping multiplets.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For the symmetric structure of this compound, six distinct carbon signals are predicted.

The carbonyl carbon (C=O) will be the most deshielded, appearing significantly downfield.

The methine carbon of the cyclopentyl ring attached to the carbonyl group will also be downfield.

The remaining carbons of the ethyl and cyclopentyl groups will appear in the upfield aliphatic region of the spectrum.

| ¹H NMR Predictions | ¹³C NMR Predictions | ||||

|---|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Assignment | Predicted Chemical Shift (ppm) |

| -C(=O)-CH- | 2.8 - 3.2 | Quintet | 1H | C=O | 210 - 215 |

| -C(=O)-CH₂-CH₃ | 2.4 - 2.7 | Quartet | 2H | -C(=O)-CH- | 50 - 55 |

| Cyclopentyl -CH₂- (adjacent to CH) | 1.7 - 2.0 | Multiplet | 8H (total) | -C(=O)-CH₂-CH₃ | 30 - 35 |

| Cyclopentyl -CH₂- (distant from CH) | 1.5 - 1.7 | Multiplet | Cyclopentyl -CH₂- (adjacent to CH) | 28 - 32 | |

| -CH₂-CH₃ | 0.9 - 1.2 | Triplet | 3H | Cyclopentyl -CH₂- (distant from CH) | 25 - 28 |

| -CH₂-CH₃ | 7 - 10 |

To confirm the assignments made in one-dimensional NMR and to fully establish the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling relationships. For instance, cross-peaks would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also show correlations between the methine proton of the cyclopentyl ring and its adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for example, connecting the downfield methine proton signal to the methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity of quaternary carbons and piecing together different parts of the molecule. Key correlations would be expected from the protons on the ethyl group and the methine proton of the cyclopentyl group to the central carbonyl carbon.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the resulting mass-to-charge ratio (m/z) of the ions is measured.

The molecular formula of this compound is C₈H₁₄O, giving it a monoisotopic mass of approximately 126.10 Da. The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 126.

The fragmentation pattern is dominated by cleavage of the bonds adjacent to the carbonyl group, a process known as α-cleavage. This process is a hallmark of ketones and provides significant structural information. Two primary α-cleavage pathways are possible:

Loss of the ethyl group: Cleavage of the bond between the carbonyl carbon and the ethyl group would result in the loss of an ethyl radical (•CH₂CH₃) and the formation of a stable cyclopentyl-acylium ion at m/z = 97.

Loss of the cyclopentyl group: Cleavage of the bond between the carbonyl carbon and the cyclopentyl group would lead to the loss of a cyclopentyl radical (•C₅H₉) and the formation of a propanoyl cation (an acylium ion) at m/z = 57. This is often a very prominent peak in the mass spectra of ethyl ketones.

Further fragmentation of the cyclopentyl ring itself can also occur, leading to smaller fragment ions.

| m/z Value | Proposed Fragment Ion | Origin |

|---|---|---|

| 126 | [C₈H₁₄O]⁺ | Molecular Ion (M⁺) |

| 97 | [C₅H₉CO]⁺ | α-cleavage, loss of •C₂H₅ |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

| 57 | [C₂H₅CO]⁺ | α-cleavage, loss of •C₅H₉ (often the base peak) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be dominated by absorptions characteristic of its ketone functional group and its alkane-like hydrocarbon framework.

C=O Stretch: The most prominent and diagnostic peak would be the strong absorption corresponding to the stretching vibration of the carbonyl (C=O) group. For a saturated aliphatic ketone, this typically appears in the range of 1705-1725 cm⁻¹.

C-H Stretch: Strong absorptions corresponding to the stretching of sp³ C-H bonds in the ethyl and cyclopentyl groups would be observed just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range).

C-H Bend: Bending vibrations for CH₂ and CH₃ groups would appear in the fingerprint region, typically around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 2850-2960 | C-H Stretch | Alkyl (sp³ C-H) | Strong |

| 1705-1725 | C=O Stretch | Ketone | Strong, Sharp |

| ~1465 | C-H Bend (Scissoring) | -CH₂- | Medium |

| ~1375 | C-H Bend (Symmetric) | -CH₃ | Medium |

Advanced Techniques for Investigating Solution-Phase Behavior and Intermolecular Interactions

While the primary structure is determined by the methods above, advanced techniques can probe the more subtle aspects of the molecule's behavior in solution. The physical and chemical properties of this compound are influenced by its conformational flexibility and its ability to form intermolecular interactions.

Solution-Phase Behavior: The molecule is not rigid; rotation can occur around the single bond connecting the carbonyl carbon to the cyclopentyl ring. This rotation leads to different spatial arrangements, or conformations, which can have different energies. Computational modeling and, in some cases, variable-temperature NMR studies, can be used to investigate the preferred conformations and the energy barriers to rotation. The flexibility of the five-membered ring, which can adopt conformations like the "envelope" and "twist," further adds to the complexity of its solution-phase behavior.

Intermolecular Interactions: The carbonyl group is highly polar, with the oxygen atom being electron-rich (partial negative charge) and the carbon atom being electron-poor (partial positive charge). This polarity governs the intermolecular forces. In a pure sample, the dominant forces are van der Waals forces and stronger dipole-dipole interactions between the polar carbonyl groups of neighboring molecules. chemspider.com this compound lacks a hydrogen bond donor (like an -OH or -NH group), so it cannot form hydrogen bonds with itself. However, the lone pairs of electrons on the carbonyl oxygen can act as a hydrogen bond acceptor. chemspider.com This means it can form hydrogen bonds with protic solvents like water or alcohols, which explains the solubility of smaller ketones in such solvents. chemspider.com

1 Cyclopentylpropan 1 One As a Versatile Building Block in Complex Organic Synthesis

Precursor Role in the Synthesis of Amines and Related Nitrogen-Containing Compounds

1-Cyclopentylpropan-1-one serves as a valuable precursor for the synthesis of various nitrogen-containing compounds, most notably primary amines, through reductive amination. This one-pot reaction involves the treatment of the ketone with an amine source, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent. The initial reaction between the ketone and the amine forms an imine intermediate, which is then reduced in situ to the corresponding amine.

A common method for this transformation is the reaction of this compound with ammonium (B1175870) acetate (B1210297) (NH₄OAc) and a reducing agent like sodium cyanoborohydride (NaBH₃CN). uliege.be This process efficiently converts the carbonyl group into an amino group, yielding 1-cyclopentylpropan-1-amine. This amine can then be utilized as a building block for the synthesis of more complex nitrogenous molecules.

| Reactants | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound, Ammonia Source (e.g., NH₄OAc) | Reducing Agent (e.g., NaBH₃CN) | 1-Cyclopentylpropan-1-amine | Reductive Amination |

Intermediacy in the Formation of Alcohols and Other Oxygenated Organic Molecules

The carbonyl group of this compound is readily susceptible to reduction, making it an excellent intermediate for the synthesis of secondary alcohols and other oxygenated organic molecules. The reduction of the ketone to 1-cyclopentylpropan-1-ol can be achieved using a variety of reducing agents.

Common laboratory-scale reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) (MeOH) or ethanol. organic-chemistry.org For industrial applications, catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is often employed. This transformation is a fundamental step in many multi-step syntheses where the introduction of a hydroxyl group is required for further functionalization.

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. NaBH₄ 2. MeOH/H₂O | 1-Cyclopentylpropan-1-ol | Reduction |

| H₂, Pd/C |

Applications in the Construction of Diverse Carbocyclic and Heterocyclic Systems

While direct, extensively documented examples of this compound in classic named reactions for carbocyclic and heterocyclic synthesis are not widespread in readily available literature, its structural features make it a plausible candidate for such transformations. The presence of α-hydrogens next to the carbonyl group allows for the formation of an enolate, a key intermediate in many carbon-carbon bond-forming reactions.

For instance, this compound could theoretically undergo an aldol condensation with an aromatic aldehyde in the presence of a base to form an α,β-unsaturated ketone. researchgate.net This reaction would extend the carbon chain and introduce new functional groups.

Furthermore, the enolate of this compound could potentially act as the Michael donor in a Robinson annulation with a Michael acceptor like methyl vinyl ketone, leading to the formation of a new six-membered ring fused to the cyclopentyl group. wikipedia.orgresearchgate.net

In the realm of heterocyclic synthesis, derivatives of this compound could serve as precursors. For example, a 1,4-dicarbonyl compound derived from this compound could undergo a Paal-Knorr synthesis to form furans, pyrroles, or thiophenes. wikipedia.orgorganic-chemistry.org Similarly, a β-ketoester derivative could participate in a Hantzsch pyridine (B92270) synthesis to construct a dihydropyridine (B1217469) ring, a core structure in many pharmaceuticals. wikipedia.orgchemtube3d.com

Integration into Multi-Step Syntheses for Advanced Organic Materials and Precursors

The versatility of this compound extends to its integration into complex, multi-step synthetic sequences for the creation of advanced organic materials and valuable precursors. Its ability to be converted into amines, alcohols, and other functionalized intermediates makes it a strategic starting point for building intricate molecular architectures.

Role in Photoinitiator Systems

While specific studies detailing this compound as a direct photoinitiator are not prominent, ketones with α-hydroxy groups, which can be synthesized from ketones like this compound, are a well-known class of Type I photoinitiators. mdpi.com These α-hydroxy ketones, upon exposure to UV radiation, undergo cleavage to generate free radicals that can initiate polymerization reactions. mdpi.com Commercial photoinitiators like Irgacure 184 (1-hydroxy-cyclohexyl-phenyl-ketone) share structural similarities and functional principles. researchgate.net It is plausible that derivatives of this compound, particularly those with an α-hydroxy group, could exhibit photoinitiating properties for applications in UV curing of coatings, inks, and adhesives.

Derivatives as Intermediates for Active Pharmaceutical Ingredient Synthesis

The cyclopentyl moiety is a common structural motif in a number of active pharmaceutical ingredients (APIs). While a direct synthetic route from this compound to a commercial drug is not explicitly detailed in the provided search results, its derivatives are highly relevant as intermediates. The synthesis of important drugs like the antiviral agent Abacavir and the antiplatelet drug Ticagrelor involves cyclopentyl-containing intermediates. uliege.begoogle.comnih.govnih.govnih.govrasayanjournal.co.in

For example, the synthesis of Ticagrelor involves the condensation of a pyrimidine (B1678525) derivative with a cyclopentyl intermediate. nih.govrasayanjournal.co.in The functional groups on the cyclopentane (B165970) ring are crucial for the biological activity of the final drug. The ability to introduce amino and hydroxyl groups into the cyclopentylpropane backbone, starting from this compound, highlights its potential as a precursor for generating such critical intermediates in pharmaceutical synthesis.

Environmental Chemical Dynamics and Transformation of 1 Cyclopentylpropan 1 One

Chemical Persistence and Environmental Fate Modeling

The chemical persistence of 1-Cyclopentylpropan-1-one in the environment is a function of its susceptibility to various degradation processes. To estimate this persistence in the absence of experimental data, environmental fate models are often employed. One such widely used tool is the Estimation Program Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA). chemistryforsustainability.orgepa.govchemsafetypro.comepisuite.devepa.gov

EPI Suite™ uses Quantitative Structure-Activity Relationships (QSARs) to predict the physical/chemical properties and environmental fate of organic chemicals based on their molecular structure. For this compound, EPI Suite™ would provide estimates for key parameters that inform its environmental persistence, including:

Atmospheric half-life: Primarily determined by the rate of reaction with hydroxyl radicals in the atmosphere.

Aqueous half-lives: For biodegradation, photolysis, and hydrolysis.

Soil and sediment half-lives: Primarily based on biodegradation rates.

Partitioning coefficients: Such as the octanol-water partition coefficient (Kow), which indicates the tendency of a chemical to partition into organic matter.

Table 2: Conceptual Output from an Environmental Fate Model (e.g., EPI Suite™) for this compound

| Environmental Compartment | Predicted Parameter | Estimated Value | Significance |

| Air | Atmospheric Half-Life (vs. OH radicals) | Hours to Days | Indicates relatively rapid degradation in the atmosphere. |

| Water | Biodegradation Half-Life | Weeks to Months | Suggests moderate persistence in aquatic environments. |

| Water | Aqueous Photolysis Half-Life | Potentially significant, dependent on water clarity and depth. | Could be a major degradation pathway in sunlit surface waters. |

| Water | Hydrolysis Half-Life | > 1 year | Confirms that hydrolysis is not a significant degradation pathway. |

| Soil | Biodegradation Half-Life | Weeks to Months | Indicates moderate persistence in soil. |

| Sediment | Biodegradation Half-Life | Months to Years | Suggests potential for accumulation in sediments. |

Note: The values presented in this table are illustrative and represent typical outputs for a compound of this nature. Actual values would need to be calculated using the specific software.

Identification and Analysis of Environmentally Relevant Transformation Products

Based on the abiotic degradation pathways discussed, a number of transformation products of this compound can be anticipated in the environment. The identification of these products is crucial for a comprehensive environmental risk assessment, as they may have their own toxicological and environmental fate profiles.

From photochemical degradation , the following types of products are expected:

From Norrish Type I reactions: Recombination of the initial radical fragments can lead to the formation of alkanes and other coupling products. For instance, the combination of two cyclopentyl radicals could form bicyclopentyl. The propanoyl radical can decarbonylate to an ethyl radical and carbon monoxide.

From Norrish Type II reactions: The primary products are an enol and an alkene, or a cyclobutanol (B46151) derivative.

Hydrolysis is not expected to yield significant transformation products under normal environmental conditions.

The analysis of these transformation products in environmental samples would typically involve advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to separate and identify the compounds.

Table 3: Potential Environmentally Relevant Transformation Products of this compound

| Parent Compound | Degradation Pathway | Potential Transformation Product |

| This compound | Photolysis (Norrish Type I) | Cyclopentane (B165970) |

| This compound | Photolysis (Norrish Type I) | Propane |

| This compound | Photolysis (Norrish Type I) | Bicyclopentyl |

| This compound | Photolysis (Norrish Type I) | Carbon Monoxide |

| This compound | Photolysis (Norrish Type II) | Cyclopentene (B43876) |

| This compound | Photolysis (Norrish Type II) | Propen-1-ol (enol form of propanal) |

| This compound | Photolysis (Norrish Type II) | Cyclobutanol derivatives |

Q & A

Q. What role does this compound play in photochemical studies, and how can its excited-state dynamics be measured?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。